Fmoc-L-4-Phosphonomethylphenylalanine

Catalog No.
S716265
CAS No.
229180-64-7
M.F
C25H24NO7P
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-4-Phosphonomethylphenylalanine

CAS Number

229180-64-7

Product Name

Fmoc-L-4-Phosphonomethylphenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid

Molecular Formula

C25H24NO7P

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1

InChI Key

OBRYXGOVBZKHLL-QHCPKHFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O

Synonyms

Fmoc-4-(phosphonomethyl)-L-phenylalanine

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O

Fmoc-L-4-Phosphonomethylphenylalanine (CAS 229180-64-7), commonly designated as Fmoc-Pmp-OH, is a critical non-hydrolyzable phosphotyrosine (pTyr) mimetic utilized in solid-phase peptide synthesis (SPPS). By replacing the labile phosphate ester oxygen of natural phosphotyrosine with a highly stable methylene unit, this building block enables the synthesis of phosphatase-resistant peptide probes, inhibitors, and affinity ligands. For industrial and academic procurement, Fmoc-Pmp-OH represents the most accessible and process-compatible unnatural amino acid for investigating Src Homology 2 (SH2) domain interactions and protein tyrosine phosphatase (PTP) signaling pathways without the confounding variable of rapid in vivo or in vitro dephosphorylation [1].

Substituting Fmoc-Pmp-OH with standard Fmoc-O-phospho-L-tyrosine (Fmoc-pTyr-OH) critically compromises downstream applications, as natural pTyr residues are rapidly cleaved by endogenous protein tyrosine phosphatases (PTPs) in biological assays and cell lysates, rendering pull-down probes and inhibitors inactive[1]. Conversely, while fluorinated analogs like Fmoc-F2Pmp-OH offer a closer pKa match and slightly higher SH2 binding affinity, they suffer from severe procurement bottlenecks; F2Pmp typically requires complex, multi-step custom synthesis, driving up costs and lead times [2]. Fmoc-Pmp-OH strikes the optimal balance, providing absolute hydrolytic stability and sufficient binding affinity while being commercially available as an off-the-shelf, SPPS-ready building block [2].

Absolute Resistance to PTP-Mediated Hydrolysis

Peptides synthesized with Fmoc-Pmp-OH exhibit complete resistance to enzymatic cleavage by protein tyrosine phosphatases (PTPs). While natural phosphotyrosine (pTyr) is rapidly dephosphorylated, compromising the integrity of SH2-binding probes during in vivo or lysate-based assays, Pmp-containing peptides maintain 100% of their structural integrity over the assay duration[1]. This non-hydrolyzable nature is achieved by replacing the phosphate ester oxygen (>C-O-PO3H2) with a methylene unit (>C-CH2-PO3H2)[2].

Evidence DimensionHydrolytic stability in the presence of cellular phosphatases
Target Compound DataPmp-containing peptides (100% resistant to phosphatase activity)
Comparator Or BaselinepTyr-containing peptides (Rapidly dephosphorylated)
Quantified DifferenceComplete resistance vs. rapid degradation
ConditionsIn vivo assays and cell lysate pull-down experiments

Ensures that synthesized peptide probes and inhibitors remain active and intact during prolonged biological assays, eliminating false negatives caused by probe degradation.

Procurement Scalability and SPPS Integration

For routine solid-phase peptide synthesis (SPPS), Fmoc-Pmp-OH is the only widely commercially available non-hydrolyzable phosphotyrosine mimetic. Alternative high-affinity mimetics, such as phosphono-difluoromethylene phenylalanine (F2Pmp), generally lack commercial sources for Fmoc-SPPS and require resource-intensive custom synthesis [1]. Fmoc-Pmp-OH can be directly integrated into automated peptide synthesizers using standard coupling reagents (e.g., HATU/DIPEA), drastically reducing procurement lead times and manufacturing complexity for phosphopeptide libraries [2].

Evidence DimensionCommercial availability and synthesis lead time
Target Compound DataFmoc-Pmp-OH (Commercially available off-the-shelf for direct SPPS)
Comparator Or BaselineFmoc-F2Pmp-OH (Requires multi-step custom synthesis)
Quantified DifferenceImmediate SPPS integration vs. delayed custom synthesis bottleneck
ConditionsProcurement and preparation of Fmoc-protected unnatural amino acids for automated SPPS

Allows laboratories and manufacturers to rapidly scale up the production of stable phosphopeptide analogs without investing in complex organophosphorus synthesis.

Functional SH2 Domain Binding and PTPase Stimulation

Despite the structural modification, Pmp-containing peptides successfully mimic pTyr to bind SH2 domains and stimulate PTPase activity. In expressed protein ligation studies of the SHP-2 phosphatase, the incorporation of Pmp at two tyrosine phosphorylation sites (542, 580) demonstrated close to additive effects on PTPase stimulation. Dual occupancy by Pmp residues results in an approximately 9-fold activation of SHP-2 catalytic activity, representing a substantial fraction of the maximal activation achieved by SH2 domain deletion [1]. While binding affinity is roughly 5-fold weaker than natural pTyr or F2Pmp, it is highly sufficient for robust pull-down and inhibition assays [2].

Evidence DimensionCatalytic activation of SHP-2 via SH2 domain binding
Target Compound DataDual Pmp-modified SHP-2 (~9-fold activation of PTPase activity)
Comparator Or BaselineUnphosphorylated baseline (Minimal activation)
Quantified Difference~9-fold increase in catalytic activity
ConditionsSemisynthetic SHP-2 proteins assessed with generic substrates

Validates that Fmoc-Pmp-OH retains the necessary biological recognition features to function as a reliable on-switch or competitive inhibitor in complex signaling models.

Synthesis of Phosphatase-Resistant SH2 Domain Inhibitors

Because Pmp is completely resistant to enzymatic cleavage, Fmoc-Pmp-OH is the premier building block for synthesizing stable peptide-based inhibitors that competitively disrupt SH2 domain-mediated signaling pathways in intact cells and lysates [1].

Affinity Chromatography and Pull-Down Probes

Fmoc-Pmp-OH is ideal for manufacturing stable affinity ligands used to isolate and identify novel phosphopeptide-binding proteins or phosphatases from complex biological mixtures, where natural pTyr probes would be rapidly degraded [2].

Semisynthesis of Stably Phosphorylated Proteins

Through expressed protein ligation, Fmoc-Pmp-OH can be incorporated into synthetic peptide tails that are subsequently ligated to recombinant proteins (e.g., SHP-2), allowing researchers to study the precise stoichiometric effects of phosphorylation without the confounding reversibility of natural kinase/phosphatase activity [3].

XLogP3

2.6

Wikipedia

Fmoc-L-4-Phosphonomethylphenylalanine

Dates

Last modified: 08-15-2023

Explore Compound Types